molecular formula C9H11NO B3023643 N-(1-phenylpropylidene)hydroxylamine CAS No. 23517-42-2

N-(1-phenylpropylidene)hydroxylamine

Cat. No.: B3023643
CAS No.: 23517-42-2
M. Wt: 149.19 g/mol
InChI Key: MDLJMYBJBOYUNJ-UHFFFAOYSA-N
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Description

N-(1-Phenylpropylidene)hydroxylamine, also known commercially as propiophenone oxime, is an organic compound with the molecular formula C9H11NO and an average molecular mass of 149.19 g/mol . This compound is characterized by an oxime functional group, which features a carbon-nitrogen double bond (C=N) attached to a hydroxylamine group (N-OH). The (E)-isomer of this compound is a confirmed stereoisomer . Oximes are synthetically valuable intermediates in organic and medicinal chemistry. A key reaction pathway for hydroxylamine derivatives like this compound is their condensation with aldehydes to form nitrones , which are versatile 1,3-dipolar compounds used in cycloaddition reactions to construct complex heterocyclic structures. Furthermore, related imidazole-bearing oxime derivatives have demonstrated significant potential as precursors in the development of new antifungal agents, with research indicating they can inhibit fungal growth by targeting key enzymes . As a building block, this compound offers researchers a versatile reagent for the synthesis of novel chemical entities, the study of reaction mechanisms, and the exploration of structure-activity relationships in drug discovery. This product is strictly for laboratory research purposes.

Properties

IUPAC Name

N-(1-phenylpropylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-2-9(10-11)8-6-4-3-5-7-8/h3-7,11H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDLJMYBJBOYUNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=NO)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigations and Advanced Organic Transformations Involving N 1 Phenylpropylidene Hydroxylamine

Rearrangement Reactions of Oximes and Hydroxylamines

The rearrangement of oximes and hydroxylamines represents a powerful class of reactions for the synthesis of nitrogen-containing compounds, particularly amides and substituted anilines. These transformations typically proceed through cationic intermediates where a group migrates to an electron-deficient nitrogen atom.

The Beckmann rearrangement is an acid-catalyzed conversion of an oxime into an amide. wikipedia.org For the unsymmetrical N-(1-phenylpropylidene)hydroxylamine (propiophenone oxime), the reaction's outcome is dictated by the stereochemistry of the oxime, as the migrating group is the one positioned anti-periplanar to the hydroxyl group. wikipedia.orgorganic-chemistry.org

The two possible stereoisomers of propiophenone (B1677668) oxime are the (E)-isomer, where the phenyl group is anti to the hydroxyl, and the (Z)-isomer, where the ethyl group is anti.

Mechanism:

Activation of the Hydroxyl Group: The reaction is initiated by an acid catalyst (e.g., H₂SO₄, PCl₅), which protonates the oxime's hydroxyl group, converting it into a good leaving group (H₂O). organic-chemistry.org

Concerted Rearrangement: As the leaving group departs, the substituent anti to it migrates to the electron-deficient nitrogen atom in a concerted step. This migration avoids the formation of a highly unstable free nitrene. organic-chemistry.org

For the (E)-isomer , the phenyl group migrates, leading to the formation of a nitrilium ion intermediate where the nitrogen is bonded to the phenyl group.

For the (Z)-isomer , the ethyl group migrates, resulting in a different nitrilium ion.

Nucleophilic Attack: The resulting carbocation-like carbon of the nitrilium ion is attacked by a water molecule. wikipedia.org

Tautomerization: The initial adduct undergoes deprotonation and subsequent tautomerization to yield the final, stable amide product. wikipedia.org

Studies on the mechanochemical Beckmann rearrangement of propiophenone have shown that the reaction predominantly yields N-phenylpropanamide, indicating that the migration of the phenyl group is favored. unica.it This suggests that under these conditions, the reaction likely proceeds through the more stable (E)-oxime isomer.

Starting IsomerMigrating GroupMajor Product
(E)-propiophenone oximePhenylN-phenylpropanamide
(Z)-propiophenone oximeEthylN-ethylbenzamide

Other cationic rearrangements involving migration to a nitrogen center are mechanistically related to the Beckmann rearrangement and are prominent in phenylhydroxylamine systems.

The Bamberger Rearrangement: This reaction involves the acid-catalyzed rearrangement of N-phenylhydroxylamines to form 4-aminophenols. wikipedia.orgscribd.com The mechanism proceeds through the formation of a key cationic intermediate, a nitrenium ion. hellenicaworld.com

Protonation: The N-phenylhydroxylamine is protonated by a strong acid. While N-protonation is possible, the productive pathway involves O-protonation to form a better leaving group (water). wikipedia.org

Formation of a Nitrenium Ion: The loss of water generates a resonance-stabilized nitrenium ion (C₆H₅NH⁺).

Nucleophilic Trapping: A nucleophile, typically water from the aqueous acidic medium, attacks the para-position of the aromatic ring. beilstein-journals.org

Rearomatization: Loss of a proton restores the aromaticity of the ring, yielding the final 4-aminophenol (B1666318) product. youtube.com

The Stieglitz Rearrangement: This is a more general term for the 1,2-rearrangement of various amine derivatives, including hydroxylamines, to form imines. wikipedia.org Similar to the Beckmann rearrangement, it involves a migration to an electron-deficient nitrogen atom. wikiwand.com When applied to triaryl hydroxylamines, activation with an agent like phosphorus pentachloride facilitates the departure of the hydroxyl group, triggering the migration of an aryl group from carbon to nitrogen to produce a triaryl imine (a Schiff base). wikipedia.orgresearchgate.net The reaction is driven by the formation of a more stable imine product.

Nitrone-Based Reactivity and Cycloaddition Chemistry

This compound can be considered a precursor to nitrones, which are versatile 1,3-dipoles. These nitrones are valuable intermediates in the synthesis of five-membered heterocyclic compounds through cycloaddition reactions.

Nitrones are formally N-oxides of imines. wikipedia.org A nitrone can be derived from the propiophenone scaffold by condensing propiophenone with an N-substituted hydroxylamine (B1172632), such as N-methylhydroxylamine. This reaction yields C-phenyl-C-ethyl-N-methylnitrone.

General Formation: R¹(R²)C=O + R³NHOH → R¹(R²)C=N⁺(O⁻)R³ + H₂O

The resulting nitrone possesses a 1,3-dipolar character, with the negative charge on the oxygen and the positive charge delocalized between the nitrogen and the carbon atoms. chesci.com This electronic structure makes them highly reactive in cycloaddition reactions. The carbon atom of the C=N bond is electrophilic, making it susceptible to attack by nucleophiles. wikipedia.org

As 1,3-dipoles, nitrones readily undergo [3+2] cycloaddition reactions (a type of Huisgen cycloaddition) with various dipolarophiles, such as alkenes and alkynes. wikipedia.org This reaction is a powerful, stereospecific method for constructing five-membered N,O-heterocycles. mdpi.com

Reaction with Alkenes: A nitrone derived from propiophenone, when reacted with an alkene (e.g., styrene), will produce a substituted isoxazolidine (B1194047) ring. The reaction proceeds via a concerted [π4s + π2s] mechanism, where the stereochemistry of the alkene is retained in the product. chemtube3d.com

Reaction with Alkynes: Reaction with an alkyne yields a 2,3-dihydroisoxazole (an isoxazoline), which can subsequently tautomerize or be oxidized to the corresponding aromatic isoxazole.

The regioselectivity of the cycloaddition is governed by frontier molecular orbital (FMO) theory. Typically, the reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dipole and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile. chesci.com For electron-rich alkenes, Lewis acid catalysis can be employed to lower the LUMO energy of the nitrone, accelerating the reaction and enhancing selectivity. researchgate.net

DipoleDipolarophileProduct Class
Propiophenone-derived nitroneAlkene (e.g., ethyl acrylate)Isoxazolidine
Propiophenone-derived nitroneAlkyne (e.g., phenylacetylene)2,3-Dihydroisoxazole

If the nitrone contains an unsaturated bond (a double or triple bond) within its structure, an intramolecular 1,3-dipolar cycloaddition can occur. This is a highly efficient method for constructing complex, fused, or bridged bicyclic heterocyclic systems. chem-station.com

For an analogue derived from this compound, the unsaturated moiety could be incorporated into the N-substituent. For example, a nitrone formed from propiophenone and N-allylhydroxylamine (H₂C=CHCH₂NHOH) would contain both the 1,3-dipole and the dipolarophile.

Upon heating, this N-alkenyl nitrone can undergo a thermal intramolecular cycloaddition. rsc.org The tether length between the nitrone functionality and the alkene determines the size of the newly formed ring, leading to fused isoxazolidine systems. This strategy has been successfully applied in the synthesis of complex natural products and their analogues, such as the formation of chiral oxepane (B1206615) derivatives from nitrones derived from sugars bearing an O-allyl group. rsc.org The stereochemical outcome of these reactions is often controlled by the preference for chair-like transition states, which minimizes steric interactions. rsc.org

Redox Processes and Functional Group Interconversions of this compound

The chemical reactivity of this compound, an oxime, is significantly influenced by the redox-active hydroxylamine functionality. This group can undergo both oxidation and reduction, leading to a variety of functional group interconversions that are central to its synthetic utility and mechanistic behavior.

Exploration of the Redox Potentials of the Hydroxylamine Functionality

The hydroxylamine group (-N-OH) is an intermediate in the reduction of nitro compounds to amines and can be readily oxidized or reduced. The electrochemical reduction of aromatic nitro compounds to hydroxylamines is a well-studied process, and conversely, the hydroxylamine can be oxidized back to the nitroso compound. chempedia.info The redox behavior is highly dependent on factors such as pH and the specific molecular structure.

The electrochemical reduction of oximes, such as this compound, represents a direct pathway to synthesizing valuable hydroxylamine derivatives. nih.gov However, this transformation is challenging due to the difficulty in selectively reducing the C=N bond without causing the reductive cleavage of the weaker N-O bond, which would yield the corresponding primary amine as a side product. nih.gov The mechanism for the four-electron electrochemical reduction of aromatic nitro compounds to hydroxylamines in aqueous media has been investigated through polarography and cyclic voltammetry. chempedia.info

Table 1: General Redox Reactions of Hydroxylamine and Oxime Functionalities

Reaction TypeReactantProduct(s)Conditions/Notes
Reduction Oxime (C=N-OH)N-Alkyl-Hydroxylamine (CH-NH-OH)Catalytic hydrogenation (e.g., with PtO₂) or electrochemical reduction. nih.gov Requires careful control to prevent over-reduction to the amine.
Reduction HydroxylamineAmineStronger reducing conditions, often leading to N-O bond cleavage.
Oxidation HydroxylamineNitroso CompoundCan be achieved electrochemically. chempedia.info
Oxidative Decomposition HydroxylamineN₂, N₂OCan occur in the presence of oxidizing agents like H₂O₂. acs.org

The presence of the phenyl group in this compound influences the electronic properties of the C=N-OH group, which in turn affects its redox potential. The stability of the hydroxylamine functionality is also pH-dependent; for instance, hydroxylamine is noted to be more stable at acidic pH compared to neutral or basic conditions. rsc.org

Hydroamination Reactions Using N-Substituted Hydroxylamine Derivatives

Hydroamination, the addition of an N-H bond across an unsaturated carbon-carbon bond, is a highly atom-economical method for synthesizing nitrogen-containing compounds. rsc.orgfrontiersin.org Derivatives of hydroxylamines, particularly N-substituted and O-acylated hydroxylamines, serve as effective electrophilic nitrogen sources in various hydroamination reactions. mdpi.com These reactions provide access to valuable products like α-branched alkylamines and enamines. rsc.orgrsc.org

Several catalytic systems have been developed for these transformations. Copper(I) hydride (CuH) catalyzed hydroamination has been a subject of detailed computational and experimental studies. rsc.orgrsc.orgnih.gov In these reactions, an O-acylated hydroxylamine derivative couples with a vinyl- or alkylcopper intermediate, which is formed from the insertion of an alkyne or alkene into the Cu-H bond. rsc.orgnih.gov

Another significant approach is the Cope-type hydroamination, which involves the reaction of hydroxylamines with alkenes and alkynes. acs.orgrsc.org This reaction proceeds through a concerted, 5-membered cyclic transition state and is considered the microscopic reverse of the Cope elimination. rsc.orgresearchgate.net

The table below summarizes key features of these hydroamination methodologies where hydroxylamine derivatives are employed.

Table 2: Methodologies for Hydroamination Using Hydroxylamine Derivatives

MethodologyCatalyst/ConditionsSubstratesProductsMechanistic Feature
CuH-Catalyzed Hydroamination Copper(I) Hydride complexes (e.g., (Xantphos)CuH)Alkynes, Alkenesα-Branched Alkylamines, (E)-EnaminesInsertion of unsaturated substrate into Cu-H bond followed by coupling with hydroxylamine ester. rsc.orgrsc.org
Cope-Type Hydroamination Metal- and acid-free; often thermalAlkenes, AlkynesN-Alkylhydroxylamines, OximesConcerted, 5-membered cyclic transition state. acs.orgrsc.orgresearchgate.net
One-Pot Cascade Hydroamination Copper(I) Acetate / LigandMethylene (B1212753) CyclopropanesChiral 1,4-DiaminesSequential hydroamination using two different hydroxylamine esters. researchgate.net

For a compound like this compound, derivatization of the hydroxyl group to an ester (e.g., O-benzoyl) would make it a suitable electrophilic partner in these catalytic cycles, enabling its nitrogen atom to be incorporated into new C-N bonds.

Derivatization Reaction Pathways and Their Chemical Consequences

Derivatization is a crucial strategy for enhancing the analytical detection of molecules and for probing their structural and stereochemical properties. For this compound, derivatization primarily targets the active hydroxyl group, which can significantly alter the compound's physical properties and chemical behavior.

Comprehensive Analysis of Derivatization Mechanisms for Analytical Purposes

The analysis of oximes and related carbonyl compounds by techniques like gas chromatography-mass spectrometry (GC-MS) often requires a derivatization step to improve volatility, thermal stability, and chromatographic peak shape. astm.orgnih.gov A common issue with keto-compounds is tautomerization, which can lead to the formation of multiple derivative products and interfere with quantification. astm.org Converting these compounds to their oxime derivatives, or further derivatizing an existing oxime, stabilizes the structure and typically results in a single, well-defined chromatographic peak. nih.gov

The most prevalent derivatization reaction for the hydroxyl group in oximes is silylation, typically forming a trimethylsilyl (B98337) (TMS) ether. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are used for this purpose. astm.orgnih.gov The mechanism involves the nucleophilic attack of the hydroxyl oxygen onto the silicon atom of the silylating agent, followed by the departure of a leaving group.

Another strategy involves using different hydroxylamine derivatives to label carbonyl compounds for analysis by liquid chromatography-mass spectrometry (LC-MS/MS). nih.govresearchgate.netnih.gov This approach enhances ionization efficiency and detection sensitivity. For instance, paired derivatization with H/D-labeled hydroxylamine reagents allows for accurate quantification. nih.gov

Table 3: Common Derivatization Strategies for Analytical Purposes

Derivatization Agent(s)Target FunctionalityResulting DerivativeAnalytical TechniquePurpose
BSTFA with 1% TMCSHydroxyl (-OH)Trimethylsilyl (TMS) EtherGC-MSIncreases volatility and thermal stability; prevents tautomerization of related keto-opiates. astm.orgnih.gov
Hydroxylamine (NH₂OH)Carbonyl (C=O)Oxime (C=N-OH)GC-MSProduces a single derivative, improving quantitation and chromatographic resolution. nih.gov
Pentafluorobenzyl (PFB) HydroxylamineCarbonyl (C=O)PFB OximeGC-MS (NICI mode)Enhances sensitivity for aldehyde quantification. nih.gov
H/D-Labeled Hydroxylamines (e.g., d₃-4-MOBHA)Carbonyl (C=O)Isotope-Labeled OximeLC-MS/MSImproves accuracy and precision for quantification in complex matrices. nih.gov

These derivatization reactions are fundamental for the reliable detection and quantification of this compound and related structures in various analytical contexts.

Impact of Derivatization on Stereochemistry and Molecular Conformation

The derivatization of this compound has significant consequences for its stereochemistry and three-dimensional structure. The C=N double bond of the oxime functionality gives rise to geometric isomerism (E/Z stereoisomers), and the conformation around the N-O single bond is also a critical structural feature.

The stereochemical configuration of oximes can play a crucial role in their biological activity and chemical reactivity. nih.gov The ratio of E/Z isomers can be influenced by the synthetic method and the electronic and steric properties of the substituents. nih.gov Derivatization of the hydroxyl group introduces a new substituent that can alter the energetic balance between the E and Z isomers. For example, the formation of a bulky TMS ether could sterically favor one isomer over the other. X-ray diffraction studies on related oximes have shown that intermolecular hydrogen bonding, possible only for the E-isomer in some cases, can dictate which form crystallizes in the solid state. nih.gov Derivatization removes this hydrogen-bonding capability, potentially altering the observed stereochemistry.

Table 4: Potential Effects of Derivatization on Molecular Structure

Structural FeatureInfluence of Derivatization (e.g., Silylation)Potential Consequence
C=N Bond Stereochemistry Alters steric bulk and electronic properties near the double bond.May shift the equilibrium ratio of E/Z isomers.
N-O Bond Conformation Introduces steric hindrance and modifies electronic interactions.Affects the rotational barrier and preferred dihedral angle of the N-O bond.
Intermolecular Interactions Replaces the hydroxyl proton, eliminating hydrogen bond donor capability.Prevents the formation of specific hydrogen-bonded dimers or networks seen in the underivatized form. nih.gov
Reactivity Modifies the nucleophilicity/electrophilicity of the oxime group.Can activate the molecule for specific reactions (e.g., hydroamination) or protect the hydroxyl group.

Computational and Theoretical Studies on N 1 Phenylpropylidene Hydroxylamine

Quantum Chemical Characterization of Electronic Structure and Reactivity

Quantum chemical methods are fundamental to understanding the intrinsic properties of N-(1-phenylpropylidene)hydroxylamine, offering a detailed picture of its electronic landscape and predicting its chemical behavior.

Density Functional Theory (DFT) for Geometry Optimization and Spectroscopic Property Prediction

Density Functional Theory (DFT) has emerged as a powerful and widely used computational tool for investigating the structural and electronic properties of molecules like this compound. By approximating the electron density, DFT methods can efficiently determine the molecule's most stable three-dimensional arrangement, a process known as geometry optimization.

In a computational study of a closely related analogue, N-[(1E)-1-(2H-1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-hydroxylamine, DFT calculations were employed to optimize the molecular geometry. nih.gov The optimized structure provides crucial data on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's shape and steric properties. For instance, theoretical calculations can confirm the configuration of the imine double bond, a key structural feature. nih.gov

Furthermore, DFT is instrumental in predicting spectroscopic properties. The theoretical vibrational frequencies can be calculated and compared with experimental data from techniques like infrared (IR) and Raman spectroscopy. This comparison aids in the assignment of specific vibrational modes to the stretching and bending of bonds within the molecule. For the analogue, a comprehensive spectral analysis was performed based on the scaled quantum mechanical (SQM) force field obtained by DFT calculations. nih.govresearchgate.net

Table 1: Illustrative Optimized Geometrical Parameters from DFT Calculations for a Hydroxylamine (B1172632) Analogue

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C=N1.285--
N-O1.401--
C-C-N-117.5-
C=N-O-111.2-
C-C-N-O--179.8

Note: The data presented is for a representative analogue and serves to illustrate the type of information obtained from DFT calculations. Specific values for this compound would require a dedicated computational study.

Ab Initio Methods (e.g., Hartree-Fock, Møller-Plesset Perturbation Theory, Coupled Cluster) for Energetic and Electronic Properties

Ab initio methods are a class of quantum chemical calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), provide a hierarchical approach to approximating the electronic structure of molecules.

While specific ab initio studies on this compound are not widely available in the public domain, these methods are crucial for obtaining accurate energetic and electronic properties. The Hartree-Fock method provides a foundational approximation of the electronic energy and molecular orbitals. For more precise energy calculations that account for electron correlation, post-Hartree-Fock methods like MP2 and Coupled Cluster are employed. These calculations are computationally more intensive but yield more accurate results for properties such as total energy, ionization potential, and electron affinity. For other organic molecules, ab initio methods have been successfully used to determine conformational stability and vibrational modes.

Analysis of Frontier Molecular Orbitals (HOMO, LUMO) and Reactivity Descriptors

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity.

For the analogue of this compound, the HOMO and LUMO energy gap was calculated to understand its electronic transitions and reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more likely to be reactive. From the energies of these frontier orbitals, various reactivity descriptors can be calculated, including:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The tendency to attract electrons ( (I + A) / 2 ).

Chemical Hardness (η): The resistance to change in electron distribution ( (I - A) / 2 ).

Chemical Softness (S): The reciprocal of hardness ( 1 / η ).

Electrophilicity Index (ω): A measure of the electrophilic character ( χ² / 2η ).

These descriptors provide a quantitative basis for predicting how this compound might behave in chemical reactions.

Table 2: Representative Frontier Orbital Energies and Reactivity Descriptors

ParameterValue (eV)
EHOMO-6.5
ELUMO-1.2
HOMO-LUMO Gap5.3
Ionization Potential (I)6.5
Electron Affinity (A)1.2
Electronegativity (χ)3.85
Chemical Hardness (η)2.65

Note: These values are illustrative and based on typical ranges for similar organic molecules.

Molecular Modeling and Simulation Approaches

Beyond the static picture provided by quantum chemical calculations, molecular modeling and simulation techniques offer insights into the dynamic behavior of this compound and its interactions with other molecules.

Conformational Analysis using Molecular Dynamics Simulations for this compound

This compound possesses several rotatable bonds, allowing it to adopt various three-dimensional conformations. Conformational analysis aims to identify the most stable conformers and understand the energy landscape of their interconversion. Molecular Dynamics (MD) simulations are a powerful tool for this purpose.

Molecular Docking Simulations to Predict Intermolecular Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. This method is instrumental in drug discovery and for understanding potential biological targets of a molecule.

In the context of this compound, molecular docking simulations could be used to predict its binding mode within the active site of a target protein. A molecular docking study was performed on its analogue to predict its binding to a target protein, revealing a good binding energy and identifying key intermolecular interactions, such as hydrogen bonds, with specific amino acid residues. nih.gov The docking score, an estimation of the binding affinity, provides a measure of how well the ligand fits into the binding site. These simulations can guide the design of new derivatives with improved binding and potential therapeutic effects.

Theoretical Spectroscopic Prediction and Validation

Computational chemistry provides powerful tools to predict and understand the spectroscopic characteristics of molecules. For this compound, theoretical calculations are crucial for interpreting experimental spectra and gaining deeper insights into its electronic structure and bonding.

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a fundamental tool for identifying functional groups and elucidating molecular structure. Theoretical vibrational frequency calculations, typically performed using Density Functional Theory (DFT), can predict the vibrational modes of a molecule with a high degree of accuracy. These calculations not only help in the assignment of experimental spectral bands but also provide a visual representation of the atomic motions associated with each vibration.

For this compound, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311++G(d,p), are employed to compute the harmonic vibrational frequencies. The calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and the use of a simplified theoretical model. Therefore, a scaling factor is commonly applied to the computed frequencies to improve the agreement with experimental data. nih.gov

Key Vibrational Modes and Their Predicted Frequencies:

The vibrational spectrum of this compound is characterized by several key stretching and bending modes. The O-H stretching vibration of the hydroxylamine group is typically observed as a broad band in the IR spectrum, and its position is sensitive to hydrogen bonding. The C=N stretching of the oxime group is another characteristic vibration. The phenyl group gives rise to a series of sharp bands corresponding to C-H stretching, C=C stretching, and various in-plane and out-of-plane bending vibrations. The propylidene moiety contributes with C-H stretching and bending modes of the ethyl and methyl groups.

Interactive Data Table: Comparison of Theoretical and Experimental Vibrational Frequencies (cm⁻¹)

Vibrational ModeTheoretical (Scaled) Wavenumber (cm⁻¹)Experimental Wavenumber (cm⁻¹)
O-H StretchData not available in search resultsData not available in search results
C-H Stretch (Aromatic)Data not available in search resultsData not available in search results
C-H Stretch (Aliphatic)Data not available in search resultsData not available in search results
C=N StretchData not available in search resultsData not available in search results
C=C Stretch (Aromatic)Data not available in search resultsData not available in search results
O-H BendData not available in search resultsData not available in search results
C-H Bend (Aliphatic)Data not available in search resultsData not available in search results
C-N StretchData not available in search resultsData not available in search results
N-O StretchData not available in search resultsData not available in search results

NMR spectroscopy is an indispensable technique for determining the detailed structure of organic molecules in solution. Theoretical calculations of NMR chemical shifts can aid in the assignment of complex spectra and can be used to predict the spectra of unknown compounds. The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for calculating NMR chemical shifts using DFT.

The predicted ¹H and ¹³C NMR chemical shifts for this compound are referenced against a standard, typically Tetramethylsilane (TMS). The accuracy of the predictions depends on the level of theory, the basis set, and the inclusion of solvent effects, which can be modeled using methods like the Polarizable Continuum Model (PCM).

Interactive Data Table: Predicted ¹H NMR Chemical Shifts (ppm)

ProtonTheoretical Chemical Shift (ppm)Experimental Chemical Shift (ppm)
OHData not available in search resultsData not available in search results
Phenyl H (ortho)Data not available in search resultsData not available in search results
Phenyl H (meta)Data not available in search resultsData not available in search results
Phenyl H (para)Data not available in search resultsData not available in search results
CH₂Data not available in search resultsData not available in search results
CH₃Data not available in search resultsData not available in a search results

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts (ppm)

CarbonTheoretical Chemical Shift (ppm)Experimental Chemical Shift (ppm)
C=NData not available in search resultsData not available in search results
Phenyl C (ipso)Data not available in search resultsData not available in search results
Phenyl C (ortho)Data not available in search resultsData not available in search results
Phenyl C (meta)Data not available in search resultsData not available in search results
Phenyl C (para)Data not available in search resultsData not available in search results
CH₂Data not available in search resultsData not available in search results
CH₃Data not available in search resultsData not available in search results

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method partitions the crystal space into regions where the electron distribution of a promolecule (the sum of spherical atomic electron densities) is greater than that of all other promolecules. The Hirshfeld surface is a 3D surface that defines the boundary of this region.

By mapping various properties onto the Hirshfeld surface, such as the normalized contact distance (d_norm), electrostatic potential, and curvature, one can identify and analyze the different types of intermolecular contacts. The d_norm surface highlights regions of close contact, with red spots indicating hydrogen bonds and other close interactions.

Interactive Data Table: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

Interaction TypePercentage Contribution (%)
H···HData not available in search results
O···H/H···OData not available in search results
C···H/H···CData not available in search results
N···H/H···NData not available in search results
C···C (π-π)Data not available in search results
OtherData not available in search results

Advanced Spectroscopic and Analytical Characterization Techniques for N 1 Phenylpropylidene Hydroxylamine

X-ray Crystallography for Structural Determination

X-ray crystallography stands as the paramount technique for determining the three-dimensional structure of a crystalline solid at the atomic level. It provides unequivocal proof of molecular connectivity, conformation, and the nature of intermolecular interactions.

Single crystal X-ray diffraction (SC-XRD) is the gold standard for structural determination. warwick.ac.uk By irradiating a single, high-quality crystal with a focused X-ray beam, a unique diffraction pattern is generated. The analysis of this pattern allows for the calculation of the electron density distribution within the crystal, revealing the precise positions of each atom.

For N-(1-phenylpropylidene)hydroxylamine, which exists as (E) and (Z) stereoisomers, SC-XRD can definitively establish the specific isomer present in the crystal. The technique provides precise bond lengths, bond angles, and torsion angles, confirming the geometry of the C=N double bond and the orientation of the hydroxyl group relative to the phenyl and ethyl substituents. While a specific crystal structure for this compound is not widely reported in publicly accessible databases, analysis of closely related oximes, such as 2-hydroxy-2-phenylacetophenone oxime, demonstrates the power of the technique. For such compounds, SC-XRD has been used to determine unit cell parameters and space groups, providing an unambiguous structural solution. researchgate.net

Table 1: Representative Crystallographic Data for an Analogous Phenyl Oxime Derivative Data based on a structurally similar compound, 2-hydroxy-2-phenylacetophenone oxime. researchgate.net

ParameterValue
Crystal SystemMonoclinic
Space GroupC2/c
a (Å)24.3559
b (Å)10.7032
c (Å)8.9667
β (°)93.220
Volume (ų)2333.80
Z (Molecules per unit cell)8

Beyond the individual molecule, SC-XRD elucidates how molecules arrange themselves in the crystal lattice, governed by non-covalent interactions. For oximes, the hydroxyl (-OH) group and the imine nitrogen (=N-) are key functional groups for forming hydrogen bonds. scispace.com The hydroxyl group can act as a hydrogen bond donor, while the nitrogen atom's lone pair of electrons allows it to act as an acceptor.

In the crystal structures of many oximes, a recurring and robust intermolecular hydrogen bond is the O–H···N interaction. scispace.comresearchgate.net This interaction links adjacent molecules together, often forming dimers or one-dimensional chains (catemers). scispace.com For instance, in the crystal structure of 2-hydroxy-2-phenylacetophenone oxime, intermolecular O–H···N hydrogen bonds link molecules into infinite chains. researchgate.net The analysis of these packing motifs is crucial for understanding the physical properties of the solid material, such as its melting point and solubility.

Vibrational Spectroscopy for Molecular Fingerprinting

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. In this compound, several characteristic absorption bands are expected. The most distinct is the O-H stretching vibration of the hydroxyl group, which typically appears as a broad band in the region of 3100-3600 cm⁻¹. byjus.comwikipedia.org The C=N stretching of the oxime group gives rise to a medium-intensity band around 1640-1670 cm⁻¹. wikipedia.orgresearchgate.net The N-O stretch is observed in the 920-950 cm⁻¹ region. byjus.comresearchgate.net Additionally, absorptions corresponding to the aromatic phenyl ring (C=C stretching around 1450-1600 cm⁻¹ and C-H out-of-plane bending below 900 cm⁻¹) and the aliphatic ethyl group (C-H stretching around 2850-2975 cm⁻¹) are readily identifiable.

Table 2: Predicted FT-IR Band Assignments for this compound

Wavenumber (cm⁻¹)IntensityAssignment of Vibrational Mode
~3300Broad, Medium-Strongν(O-H) stretch, intermolecularly hydrogen-bonded
~3060Medium-Weakν(C-H) stretch, aromatic
~2975, ~2870Mediumν(C-H) asymmetric and symmetric stretch, aliphatic (CH₃, CH₂)
~1665Mediumν(C=N) stretch of the oxime group byjus.comwikipedia.org
~1595, ~1490, ~1445Medium-Strongν(C=C) stretch, aromatic ring
~1460Mediumδ(C-H) bend, aliphatic
~945Strongν(N-O) stretch byjus.comwikipedia.org
~760, ~695Strongγ(C-H) out-of-plane bend, monosubstituted phenyl ring researchgate.net

ν = stretching; δ = in-plane bending; γ = out-of-plane bending.

Fourier-Transform Raman (FT-Raman) spectroscopy serves as a valuable counterpart to FT-IR. The selection rules for Raman scattering differ from those for IR absorption. Vibrations that induce a change in molecular polarizability are Raman active, while those that cause a change in the dipole moment are IR active. Consequently, non-polar or symmetric bonds often produce strong signals in Raman spectra. For this compound, the aromatic C=C ring stretching and the C=N stretching vibrations are expected to be strong in the Raman spectrum. In contrast, the polar O-H and N-O bonds, which are prominent in the IR spectrum, would typically show weaker intensity in the Raman spectrum. This complementarity aids in the confident assignment of all fundamental vibrational modes of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

For this compound, ¹H NMR provides a wealth of information. The hydroxyl proton (-NOH) typically appears as a broad singlet at the downfield end of the spectrum (δ 9-11 ppm), and its signal can be exchanged with D₂O. The protons on the phenyl ring would appear as a multiplet in the aromatic region (δ 7.2-7.8 ppm). The ethyl group gives rise to two distinct signals: a quartet for the methylene (B1212753) protons (-CH₂-) adjacent to the C=N bond (δ ~2.8 ppm) and a triplet for the terminal methyl protons (-CH₃) (δ ~1.1 ppm). The splitting pattern (quartet and triplet) is a classic example of spin-spin coupling and confirms the connectivity of the ethyl group.

¹³C NMR spectroscopy provides information on all the unique carbon atoms in the molecule. The most downfield signal corresponds to the C=N carbon (~155-160 ppm). The carbons of the phenyl ring appear in the typical aromatic region (δ 125-140 ppm). The aliphatic carbons of the ethyl group appear much further upfield, with the methylene carbon (~20-30 ppm) and the methyl carbon (~10-15 ppm) being clearly distinguishable.

Table 3: Predicted ¹H NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.5br s1H-NOH
7.3 - 7.7m5HAr-H
~2.85q2H-CH₂ CH₃
~1.15t3H-CH₂CH₃

s = singlet, t = triplet, q = quartet, m = multiplet, br = broad.

Table 4: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
~158.0C =N
~135.0Ar-C (ipso)
~129.5Ar-C H (para)
~128.5Ar-C H (ortho/meta)
~126.0Ar-C H (ortho/meta)
~23.0-C H₂CH₃
~11.0-CH₂C H₃

High-Resolution Proton (¹H) NMR Spectroscopy for Proton Environment Characterization

High-resolution ¹H NMR spectroscopy is a powerful tool for identifying the various proton environments within the this compound molecule. The chemical shift (δ), multiplicity (splitting pattern), and integral value of each signal provide a detailed map of the proton structure.

For this compound, the spectrum is expected to show distinct signals corresponding to the aromatic protons of the phenyl group, the ethyl group's methylene and methyl protons, and the hydroxyl proton of the oxime group. The aromatic protons typically appear as a complex multiplet in the downfield region (approx. δ 7.2-7.8 ppm). The ethyl group would present as a quartet for the methylene protons (CH₂) and a triplet for the methyl protons (CH₃), a result of spin-spin coupling. The exact chemical shifts can be influenced by the E/Z isomerism around the C=N bond, which creates different chemical environments for the substituents. The hydroxyl proton (-OH) signal is often a broad singlet and its position can vary depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data for this compound Note: These are predicted values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Phenyl Protons (C₆H₅) 7.2 - 7.8 Multiplet -
Methylene Protons (-CH₂-) 2.5 - 3.0 Quartet ~7.5
Methyl Protons (-CH₃) 1.0 - 1.3 Triplet ~7.5

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Skeleton Analysis

Carbon-13 NMR spectroscopy provides insight into the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The spectrum would feature signals for the ipso, ortho, meta, and para carbons of the phenyl ring, the C=N carbon of the oxime, and the two carbons of the ethyl group. The chemical shift of the C=N carbon is particularly diagnostic, typically appearing significantly downfield (e.g., >150 ppm). Data for the precursor, propiophenone (B1677668), shows signals at approximately δ 199.9 (C=O), 136.9 (ipso-C), 132.9 (para-C), 128.6 (ortho-C), 128.0 (meta-C), 31.8 (-CH₂-), and 8.5 (-CH₃) ppm, which can serve as a reference for predicting the shifts in the oxime derivative. chemicalbook.com

Table 2: Predicted ¹³C NMR Spectral Data for this compound Note: These are predicted values based on data from analogous compounds like acetophenone (B1666503) oxime and the precursor, propiophenone. chemicalbook.comchemicalbook.com Actual experimental values may vary.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=N 155 - 160
Phenyl C (ipso) 135 - 138
Phenyl C (ortho, meta, para) 126 - 130
Methylene C (-CH₂-) 18 - 25

Advanced Two-Dimensional NMR Techniques for Connectivity and Stereochemical Assignments

To unambiguously assign all proton and carbon signals and to determine the connectivity between atoms, advanced 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a cross-peak between the methylene quartet and the methyl triplet would confirm the presence of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively link the proton signals of the phenyl, methylene, and methyl groups to their corresponding carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique can help determine the stereochemistry (E/Z isomerism) of the oxime. Spatial proximity between the -OH proton and either the phenyl ring or the ethyl group would generate a NOESY cross-peak, allowing for the assignment of the specific isomer.

Hyphenated Mass Spectrometry for Trace Analysis and Derivatization Enhancement

Hyphenated mass spectrometry techniques, which couple a separation method with mass analysis, are essential for detecting and quantifying this compound, especially in complex mixtures or at trace levels.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem MS (MS/MS) for Complex Mixtures

LC-MS is a highly sensitive and selective method for analyzing non-volatile compounds in liquid samples. A reversed-phase HPLC method would separate this compound from matrix components before it enters the mass spectrometer. Electrospray ionization (ESI) would likely be used to generate the protonated molecule [M+H]⁺.

Tandem MS (MS/MS) provides further structural confirmation and enhanced selectivity. The [M+H]⁺ ion is selected and fragmented to produce a characteristic fragmentation pattern. The fragmentation of oximes can be complex, but key fragmentation pathways often involve cleavages adjacent to the C=N bond. nih.govnih.gov Monitoring specific parent-to-daughter ion transitions in Multiple Reaction Monitoring (MRM) mode allows for highly selective and sensitive quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives of this compound

While this compound itself may have limited volatility for GC analysis, its derivatives are readily analyzed by this technique. GC-MS with electron ionization (EI) is a powerful tool for identifying volatile compounds. The mass spectrum of the underivatized compound, if volatile enough, would show a molecular ion (M⁺•) and characteristic fragment ions. Key fragmentations in similar ketones and oximes often involve alpha-cleavage, resulting in the loss of the ethyl group, and rearrangements like the McLafferty rearrangement. nih.govmiamioh.edu

Optimization of Derivatization Strategies for Enhanced Mass Spectrometric Sensitivity and Selectivity

To improve volatility, thermal stability, and chromatographic behavior for GC-MS analysis, this compound can be derivatized. youtube.comgcms.cz Common strategies target the polar hydroxyl group of the oxime.

Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can convert the -OH group into a non-polar trimethylsilyl (B98337) (TMS) ether. youtube.comnih.gov This increases volatility and often leads to predictable mass spectral fragmentation patterns.

Acylation: Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) can be used to form ester derivatives, which are more volatile and can be detected with high sensitivity using an electron capture detector (ECD).

Alkylation: Forming alkyl ethers, for example using pentafluorobenzyl (PFB) bromide, creates PFB-oxime derivatives. These are highly responsive to ECD and are suitable for trace-level analysis using GC-MS in negative ion chemical ionization (NICI) mode, which offers exceptional sensitivity. nih.gov

The choice of derivatization reagent and reaction conditions (e.g., temperature, time, catalyst) must be optimized to ensure complete and reproducible conversion, thereby guaranteeing the accuracy and precision of the quantitative analysis.

Synthetic Applications of N 1 Phenylpropylidene Hydroxylamine in Chemical Science

Strategic Intermediate in Complex Organic Molecule Synthesis

Propiophenone (B1677668) oxime and its derivatives are valuable intermediates in the synthesis of complex organic molecules, primarily owing to the reactive nature of the oxime functionality. This functional group can undergo a variety of transformations, making it a key component in the strategic construction of intricate molecular frameworks.

Precursor to Diversely Functionalized Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and materials science. globethesis.comnih.govnih.govclockss.org Oximes, such as propiophenone oxime, are excellent precursors for the synthesis of these valuable compounds. The C=N-OH group provides a reactive handle for various cyclization strategies.

One of the most prominent applications of oximes in heterocyclic synthesis is the Beckmann rearrangement. Under acidic conditions, ketoximes like propiophenone oxime can rearrange to form N-substituted amides. These amides can then be further manipulated and cyclized to generate a variety of nitrogen-containing heterocycles, including lactams, pyridines, and quinolines. For instance, the rearrangement of cyclic ketoximes has been a key step in the synthesis of alkaloids and other natural products.

Furthermore, the nitrogen and oxygen atoms of the oxime group can both participate in cyclization reactions. For example, oximes can react with various electrophiles and nucleophiles in cascade reactions to construct complex heterocyclic systems in a single step. The reactivity of the oxime can be tuned by modifying the substituent on the oxygen atom, allowing for controlled and predictable cyclization pathways. Recent research has highlighted the use of oxime esters in intramolecular nitrogen insertion reactions to access aminated N-heterocycles, providing a direct and efficient route to these important structures. rsc.org

Below is a table summarizing some of the nitrogen-containing heterocycles that can be synthesized from oxime precursors:

Heterocycle ClassSynthetic StrategyKey Features
Pyridines[4+2] Cycloaddition of α,β-unsaturated oximesAtom-economical, good functional group tolerance
Isoxazoles1,3-Dipolar cycloaddition of nitrile oxides (from oximes)High regioselectivity, mild reaction conditions
PyrrolesPaal-Knorr type condensation with 1,4-dicarbonylsVersatile, allows for diverse substitution patterns
QuinolinesFriedländer annulation with 2-aminoaryl ketonesConvergent synthesis, access to fused ring systems
LactamsBeckmann rearrangement of cyclic ketoximesRing expansion, key step in natural product synthesis

Role in Building Blocks for Advanced Organic Architectures

Beyond their use as precursors to heterocycles, oximes like propiophenone oxime serve as versatile building blocks for the construction of advanced organic architectures. nih.gov The oxime functionality can be readily converted into other important functional groups, such as amines and nitriles, further expanding its synthetic utility.

The reduction of oximes is a fundamental transformation that provides access to primary amines. nih.govresearchgate.netnih.gov This reaction is of great importance in organic synthesis, as amines are key functional groups in a vast number of biologically active molecules. The selective reduction of the C=N bond without cleaving the N-O bond can be challenging, but various catalytic systems have been developed to achieve this transformation with high efficiency and selectivity. nih.govnih.govconsensus.app

Moreover, the dehydration of aldoximes provides a direct route to nitriles, which are themselves valuable synthetic intermediates. The Beckmann fragmentation of certain ketoximes can also yield nitriles. These transformations highlight the role of oximes as synthons for the introduction of nitrogen-containing functional groups in a variety of molecular contexts.

Role in Catalysis and Reaction Development

The unique electronic and structural properties of the oxime group have led to the investigation of compounds like propiophenone oxime in the field of catalysis and reaction development.

Investigation of N-(1-phenylpropylidene)hydroxylamine in Catalytic Reaction Systems

While specific studies on the catalytic activity of this compound are scarce, the broader class of oximes and their derivatives have been explored as ligands and catalysts in various transition metal-catalyzed reactions. The nitrogen and oxygen atoms of the oxime can coordinate to metal centers, influencing the reactivity and selectivity of the catalyst.

For example, oxime-based ligands have been employed in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. researchgate.net These ligands can stabilize the active catalytic species and promote efficient bond formation. The steric and electronic properties of the oxime can be readily tuned by modifying the substituents on the carbon and oxygen atoms, allowing for the optimization of the ligand for a specific catalytic transformation.

The following table provides examples of catalytic systems where oxime-based ligands have been utilized:

Catalytic ReactionMetal CatalystRole of Oxime Ligand
Suzuki-Miyaura CouplingPalladiumStabilizes Pd(0) and Pd(II) intermediates, enhances catalytic activity
Heck ReactionPalladiumControls regioselectivity, improves catalyst lifetime
C-H ActivationRhodium, IridiumDirecting group for site-selective functionalization
Asymmetric HydrogenationRuthenium, IridiumChiral ligand for enantioselective reduction of prochiral substrates

Participation in Autocatalytic Processes within Hydroxylamine (B1172632) Chemistry

Autocatalysis is a phenomenon where a reaction product acts as a catalyst for the same reaction. In the context of hydroxylamine chemistry, the oxidation or reduction of hydroxylamine derivatives can generate species that can catalyze the transformation of the starting material. For instance, the disproportionation of hydroxylamines can lead to the formation of nitroso compounds and amines, which can then participate in catalytic cycles.

Research into the kinetics and mechanisms of reactions involving hydroxylamines and oximes is ongoing, and a deeper understanding of these processes could lead to the development of novel and efficient catalytic systems based on autocatalytic principles.

Advanced Derivatization Reagents in Analytical Chemistry

Oximes and hydroxylamines have found application as derivatization reagents in analytical chemistry, particularly for the analysis of carbonyl compounds by techniques such as gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS). researchgate.net Derivatization is often employed to improve the volatility, thermal stability, and detectability of analytes. mdpi.comthermofisher.com

The reaction of a carbonyl compound with a hydroxylamine derivative, such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), results in the formation of an oxime. This derivatization serves several purposes:

Increased Volatility: The resulting oxime is often more volatile than the parent carbonyl compound, making it more amenable to GC analysis.

Enhanced Detection: The introduction of specific groups, such as pentafluorobenzyl, can significantly enhance the response of electron capture detectors (ECD) or mass spectrometers, leading to lower detection limits.

Improved Chromatographic Separation: Derivatization can alter the polarity and chromatographic behavior of analytes, leading to better separation from interfering matrix components.

While propiophenone oxime itself is not typically used as a derivatization reagent, its formation from propiophenone and a suitable hydroxylamine reagent is a prime example of this analytical strategy. Recently, isonicotinoyl chloride has been used for the post-modification of oxime hydroxyl groups on hydroxylamine-pretreated ketosteroids for LC-MS/MS profiling. nih.gov

The table below lists common hydroxylamine-based derivatization reagents and their applications:

Derivatization ReagentAnalyteAnalytical TechniquePurpose
Hydroxylamine hydrochlorideAldehydes, KetonesGC, LCConversion to oximes for improved stability and chromatography
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA)Carbonyl compoundsGC-ECD, GC-MSHigh sensitivity detection of trace carbonyls
O-(4-Nitrobenzyl)hydroxylamineCarbonyl compoundsHPLC-UVUV-active derivatives for sensitive detection
DansylhydrazineCarbonyl compoundsHPLC-FluorescenceFluorescent labeling for high sensitivity analysis

Development of this compound-based Reagents for Target Analyte Derivatization

Chemical derivatization is a technique used to convert an analyte into a product that is more suitable for analysis by a specific method, such as chromatography. research-solution.com Reagents are designed to react with specific functional groups on a target analyte to attach a "tag" that enhances detectability or improves separation. greyhoundchrom.comnih.gov While this compound itself is more commonly a synthetic building block, its core structure is well-suited for the development of derivatization reagents.

The development of such a reagent would involve chemically modifying the propiophenone oxime scaffold to introduce a reactive group capable of forming a stable covalent bond with the target analyte. The propiophenone oxime portion of the resulting derivative then acts as a reporter, facilitating detection. The key attributes of this scaffold for such an application include its robust chemical nature and the presence of a phenyl group, which is a strong chromophore for ultraviolet (UV) detection in High-Performance Liquid Chromatography (HPLC). researchgate.net

For example, to target analytes with hydroxyl or primary/secondary amine groups, the phenyl ring of this compound could be functionalized with an isocyanate or an activated acyl chloride. Conversely, to target carboxylic acids, the oxime's hydroxyl group could be modified to create a more reactive site for esterification. The principle relies on creating a new molecule where the analyte is linked to a stable, easily detectable tag.

Target Analyte Functional GroupPotential Reagent Modification on Phenyl RingResulting Linkage
Alcohol (-OH)Isocyanate (-NCO)Urethane
Amine (-NH2)Isothiocyanate (-NCS)Thiourea
Carboxylic Acid (-COOH)Chloroformate (-OCOCl)Carbonate Ester
Thiol (-SH)MaleimideThioether

This interactive table illustrates the conceptual design of derivatization reagents based on the this compound scaffold for various target functional groups.

Applications in Enhancing Detection and Quantification in Chromatographic Techniques

The primary goal of derivatization is to overcome analytical challenges such as poor detector response, low volatility, or insufficient retention in chromatographic systems. research-solution.com Reagents based on the this compound structure would significantly enhance the detection and quantification of analytes in both gas chromatography (GC) and HPLC.

For HPLC analysis with UV detection, the phenyl group on the propiophenone oxime moiety provides strong molar absorptivity, allowing for the detection of derivatized analytes at very low concentrations. For analytes that lack a native chromophore, this is a critical advantage. rsc.org Furthermore, the derivatization of polar analytes with the relatively nonpolar propiophenone oxime tag increases their hydrophobicity. This leads to improved retention and peak shape on commonly used reversed-phase HPLC columns.

In GC, compounds with active hydrogen atoms, such as oximes themselves, often exhibit poor peak shapes and may degrade at high temperatures. researchgate.net Therefore, they typically require derivatization (e.g., silylation) prior to analysis. researchgate.net When using a propiophenone oxime-based reagent to derivatize a polar analyte, the resulting product is larger and more nonpolar, which can improve its chromatographic behavior. For mass spectrometry (MS) detection, the stable molecular structure of the propiophenone oxime tag can lead to predictable fragmentation patterns, aiding in structural confirmation and enhancing sensitivity in LC-MS/MS methods. nih.gov

Chromatographic TechniqueEnhancement Provided by DerivatizationRationale
HPLC-UVIncreased SensitivityPhenyl group acts as a strong chromophore.
Reversed-Phase HPLCImproved Peak Shape & RetentionIncreases hydrophobicity of polar analytes.
GC-FID/MSEnhanced Stability & VolatilityMasks polar functional groups of the analyte.
LC-MS/MSImproved Ionization & FragmentationProvides a stable, ionizable tag with predictable fragmentation. nih.gov

This interactive table summarizes the benefits of using a derivatization strategy based on this compound for various chromatographic techniques.

Design and Synthesis of Chemically Diverse Compounds

Beyond its potential in analytical chemistry, this compound is a highly versatile precursor in organic synthesis, enabling the creation of a wide array of more complex molecules.

Synthesis of Novel Compounds Utilizing this compound as a Core Moiety

The structure of this compound serves as an excellent starting point for the synthesis of new chemical entities, particularly those with potential biological activity. The oxime functional group is a key feature in many known bioactive molecules, and modifications to the core structure can lead to the discovery of compounds with novel properties. medcraveonline.comsemanticscholar.orgnih.gov

One notable area of research has been the development of antifungal agents. A 2009 study described the synthesis of 44 derivatives of propiophenone oxime and evaluated their effectiveness against the plant pathogenic fungus Sphaerotheca fuliginea. vulcanchem.com The study found that the antifungal activity was significantly influenced by the steric and electrostatic properties of substituents added to the molecule. Specifically, derivatives with electron-withdrawing groups, such as a nitro group (-NO2), at the para-position of the phenyl ring showed enhanced inhibitory effects. vulcanchem.com This work demonstrates how this compound can be used as a central scaffold, or core moiety, upon which a library of diverse compounds can be built and screened for desired biological activities.

Parent CompoundModificationTarget ApplicationResearch Finding
This compoundAddition of electron-withdrawing groups (e.g., -NO2) to the phenyl ringAntifungal AgentEnhanced inhibitory effect against Sphaerotheca fuliginea vulcanchem.com
This compoundConversion to 1-phenyl-1,2-propanedionePhotoinitiatorUsed in UV-curable coatings and inks to initiate polymerization vulcanchem.com

This interactive table presents examples of novel compounds and materials synthesized using this compound as a core structure.

Exploration of Synthetic Transformations for the Discovery of New Chemical Entities

A new chemical entity (NCE) is a substance that has not been previously used as a medicinal product. orgsyn.org The discovery of NCEs often relies on the exploration of versatile chemical reactions that can transform a readily available starting material into a diverse set of products. This compound is an ideal substrate for such explorations due to the rich chemistry of the oxime functional group. nsf.gov

Several key transformations can be applied to this molecule:

Beckmann Rearrangement : This is a classic acid-catalyzed reaction that converts an oxime into an amide. wikipedia.orgorganic-chemistry.org For this compound, the group positioned anti to the hydroxyl group migrates. Mechanochemical studies have shown that the rearrangement of propiophenone oxime selectively yields N-phenylpropanamide as the major product, demonstrating a controlled "cut-and-paste" of C-C and C-N bonds. acs.org This transformation is a powerful tool for converting a ketone-derived scaffold into a linear amide structure.

Reduction to Primary Amines : The oxime group can be readily reduced to a primary amine using various reducing agents, such as sodium metal in alcohol or catalytic hydrogenation. sciencemadness.org The reduction of this compound yields 1-phenylpropylamine, a valuable chiral amine that is a building block for many other chemical syntheses. chemsrc.com

Cycloaddition Reactions : Oximes can serve as precursors for 1,3-dipoles, such as nitrones, which can then participate in [3+2] cycloaddition reactions with alkenes (dipolarophiles) to form five-membered heterocyclic rings like isoxazolidines. rsc.orgrsc.org This methodology provides a direct route to complex heterocyclic systems from a simple acyclic precursor.

Iminyl Radical Formation : Recent advances in photoredox and transition metal catalysis have enabled the cleavage of the N–O bond in oximes to generate highly reactive iminyl radicals. nsf.govnih.gov These radicals can undergo a variety of subsequent reactions, including intramolecular cyclization via hydrogen atom transfer (HAT) or addition to an alkene, to form N-heterocycles such as pyrrolines. nsf.gov

These diverse transformations allow chemists to leverage the structure of this compound to access a wide range of new chemical entities, from simple amides and amines to complex heterocyclic systems.

TransformationReagents/ConditionsProduct Class
Beckmann RearrangementAcid catalyst (e.g., H2SO4, p-TsCl)Substituted Amide (N-phenylpropanamide) wikipedia.orgacs.org
ReductionNa/EtOH, LiAlH4, Catalytic HydrogenationPrimary Amine (1-phenylpropylamine) sciencemadness.org
[3+2] CycloadditionOxidation to nitrone, then alkeneIsoxazolidine (B1194047) rsc.orgrsc.org
Iminyl Radical CyclizationPhotocatalyst or Transition MetalN-Heterocycles (e.g., Pyrrolines) nsf.govnih.gov

This interactive table summarizes key synthetic transformations of this compound for the discovery of new chemical entities.

Q & A

Q. What are the standard synthetic routes for N-(1-phenylpropylidene)hydroxylamine derivatives, and how can purity be optimized?

Methodological Answer: A common synthesis involves refluxing a ketone precursor (e.g., 3-(1H-imidazol-1-yl)-1-phenylpropan-1-one) with hydroxylamine hydrochloride and KOH in ethanol for 18 hours. Post-reaction, the mixture is cooled, filtered, and purified via recrystallization from ethanol to yield colorless crystals . Key optimization steps include:

  • Stoichiometric control : Excess hydroxylamine (2:1 molar ratio) ensures complete imine formation.
  • Recrystallization : Ethanol is preferred for high-purity crystals due to its polarity and solubility profile.
  • Characterization : Use NMR and X-ray crystallography to confirm structural integrity and purity .

Q. How is X-ray crystallography employed to resolve the molecular geometry of this compound derivatives?

Methodological Answer: Single-crystal X-ray diffraction at 100 K provides precise bond parameters. For example, in (E)-N-[3-(Imidazol-1-yl)-1-phenylpropylidene]hydroxylamine:

ParameterValueSignificance
C7=N1 bond length1.285 ÅConfirms trans-configuration
Dihedral angle75.97° (imidazole vs. phenyl)Affects molecular planarity
Hydrogen bondsO1–H1O1···N3 (2.00 Å)Stabilizes crystal packing
Refinement uses SADABS for absorption correction and a riding model for H-atom placement .

Advanced Research Questions

Q. How do hydrogen-bonding networks influence the pharmacological activity of this compound derivatives?

Methodological Answer: Intermolecular hydrogen bonds (e.g., O1–H1O1···N3 and C2–H2A···N1) form 2D networks parallel to the (001) plane, enhancing crystal stability and potentially modulating bioavailability . For antifungal applications (e.g., against Candida):

  • Activity correlation : The imidazole ring’s dihedral angle (75.97°) relative to the phenyl ring may optimize interaction with fungal CYP450 enzymes .
  • Experimental validation : Compare hydrogen-bond-disrupted analogs (e.g., via methyl substitution) in antifungal assays to isolate bonding effects .

Q. How do species-specific metabolic pathways affect the degradation of hydroxylamine derivatives?

Methodological Answer: Studies on N-(2-methoxyphenyl)hydroxylamine reveal species-dependent metabolism:

  • Rat vs. rabbit microsomes : Rats show negligible formation of metabolite M1, while rabbits produce significant o-aminophenol and o-nitrosoanisole under NADPH-dependent conditions .
  • CYP enzyme profiling : Induce specific CYPs (e.g., CYP1A1/2 with β-naphthoflavone) to identify reductive pathways. Key steps:
    • Incubation conditions : pH 7.4, 37°C, 60 min.
    • HPLC analysis : Detect metabolites (e.g., o-anisidine at 28.6 min retention time) .

Q. What analytical challenges arise when characterizing iron-oxyhydroxide-associated organic matter (OM) in hydroxylamine-extracted samples?

Methodological Answer: Hydroxylamine and dithionite used in OM extraction introduce artifacts:

  • N/S-containing artifacts : 20–30% of detected molecules arise from reactions between OM carbonyl groups and extractants .
  • Mitigation strategies :
    • FT-ICR MS : Differentiate native OM from artifacts via molecular formula assignment.
    • Control experiments : Compare extraction with/without hydroxylamine to identify false positives .

Q. How can contradictory data on enzymatic reduction pathways be resolved in hydroxylamine metabolism studies?

Methodological Answer: Contradictions (e.g., varying o-anisidine levels in CYP-induced microsomes) require:

  • Enzyme activity normalization : Use NADPH:CYP reductase activity (e.g., 0.210–0.325 µmol/min/mg protein) as a baseline .
  • Inhibitor studies : Apply CYP-specific inhibitors (e.g., ketoconazole for CYP3A4) to isolate contributions.
  • Statistical rigor : Report fold changes with p-values (e.g., β-NF induction increases o-aminophenol 2.4-fold, p<0.05) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.